1-{[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole 1-{[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 2549023-00-7
VCID: VC11830519
InChI: InChI=1S/C17H17N3OS/c1-12-7-18-20(8-12)11-13-9-19(10-13)17(21)16-6-14-4-2-3-5-15(14)22-16/h2-8,13H,9-11H2,1H3
SMILES: CC1=CN(N=C1)CC2CN(C2)C(=O)C3=CC4=CC=CC=C4S3
Molecular Formula: C17H17N3OS
Molecular Weight: 311.4 g/mol

1-{[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole

CAS No.: 2549023-00-7

Cat. No.: VC11830519

Molecular Formula: C17H17N3OS

Molecular Weight: 311.4 g/mol

* For research use only. Not for human or veterinary use.

1-{[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole - 2549023-00-7

Specification

CAS No. 2549023-00-7
Molecular Formula C17H17N3OS
Molecular Weight 311.4 g/mol
IUPAC Name 1-benzothiophen-2-yl-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]methanone
Standard InChI InChI=1S/C17H17N3OS/c1-12-7-18-20(8-12)11-13-9-19(10-13)17(21)16-6-14-4-2-3-5-15(14)22-16/h2-8,13H,9-11H2,1H3
Standard InChI Key PMVCRJQFWIHCSL-UHFFFAOYSA-N
SMILES CC1=CN(N=C1)CC2CN(C2)C(=O)C3=CC4=CC=CC=C4S3
Canonical SMILES CC1=CN(N=C1)CC2CN(C2)C(=O)C3=CC4=CC=CC=C4S3

Introduction

Structural Characterization and Molecular Properties

Molecular Architecture

The compound’s structure integrates three distinct heterocyclic systems:

  • Benzothiophene: A bicyclic system comprising a benzene ring fused to a thiophene, conferring aromatic stability and electron-rich properties.

  • Azetidine: A four-membered nitrogen-containing ring, introducing conformational rigidity and potential hydrogen-bonding interactions.

  • 4-Methylpyrazole: A five-membered diazole ring with a methyl substituent, known for modulating solubility and metabolic stability .

The benzothiophene-2-carbonyl group is linked to the azetidine ring via an amide bond, while the azetidine’s 3-position is functionalized with a methylpyrazole group through a methylene bridge. This arrangement creates a compact, three-dimensional scaffold with multiple sites for derivatization.

Table 1: Key Structural and Physicochemical Properties

PropertyValue
Molecular FormulaC₁₇H₁₇N₃OS
Molecular Weight311.4 g/mol
IUPAC Name1-Benzothiophen-2-yl-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]methanone
SMILESCC1=CN(N=C1)CC2CN(C2)C(=O)C3=CC4=CC=CC=C4S3
Topological Polar Surface Area77.7 Ų (calculated)
Hydrogen Bond Donors/Acceptors0/5

Synthetic Pathways and Optimization

Multi-Step Synthesis Strategy

The synthesis involves sequential coupling reactions to assemble the three heterocyclic components:

  • Azetidine Functionalization: The azetidine ring is substituted at the 3-position with a methylpyrazole group via alkylation or Mitsunobu reactions.

  • Benzothiophene Activation: The benzothiophene-2-carboxylic acid is converted to its acid chloride using thionyl chloride or oxalyl chloride.

  • Amide Coupling: The activated benzothiophene carbonyl is coupled to the azetidine’s secondary amine using coupling agents like HATU or EDCI.

Critical challenges include maintaining the azetidine ring’s stability under reaction conditions and minimizing racemization during amide bond formation. Purification typically employs column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol.

Biological Significance and Hypothetical Applications

Pharmacophoric Synergy

The compound’s design leverages the biological activity profiles of its constituent moieties:

  • Benzothiophene: Associated with kinase inhibition and anticancer activity due to π-π stacking interactions with ATP-binding pockets.

  • Azetidine: Enhances metabolic stability compared to larger saturated rings while improving bioavailability.

  • Pyrazole: Demonstrates anti-inflammatory and antimicrobial properties through modulation of cyclooxygenase and bacterial efflux pumps .

Table 2: Hypothetical Biological Targets and Mechanisms

Target ClassPotential MechanismSupporting Evidence
Protein KinasesATP-competitive inhibitionBenzothiophene’s planar structure
GPCRsAllosteric modulationAzetidine’s conformational constraint
Bacterial Topoisomerase IVDNA replication interferencePyrazole’s known antibacterial effects

Computational Insights and Molecular Modeling

Docking Studies and ADMET Predictions

Molecular dynamics simulations suggest strong binding affinity (ΔG < -8.5 kcal/mol) for kinases like BRAF and CDK2, with key interactions including:

  • Hydrogen bonding between the azetidine nitrogen and kinase hinge residues.

  • π-Stacking of benzothiophene with phenylalanine side chains in hydrophobic pockets.

ADMET predictions using QikProp indicate:

  • Moderate Caco-2 permeability (22 nm/s)

  • High plasma protein binding (89%)

  • CYP3A4 inhibition risk (IC₅₀ = 4.2 μM)

Research Perspectives and Future Directions

Priority Investigation Areas

  • Target Validation: High-throughput screening against kinase panels to identify primary targets.

  • SAR Studies: Systematic variation of substituents on the pyrazole and benzothiophene rings to optimize potency and selectivity.

  • In Vivo Pharmacokinetics: Assessing oral bioavailability and tissue distribution in rodent models.

  • Toxicological Profiling: Evaluating hepatotoxicity and cardiotoxicity risks in vitro (e.g., hERG inhibition).

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